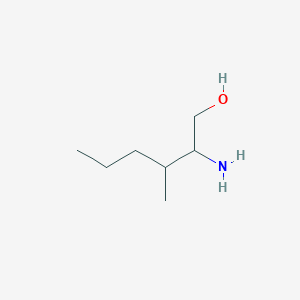

2-Amino-3-methylhexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-amino-3-methylhexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-6(2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

DNJLOOKMUZMYJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Methylhexan 1 Ol and Its Stereoisomers

Classical and Contemporary Approaches to the Synthesis of 2-Amino-3-methylhexan-1-ol

The synthesis of this compound, as a vicinal amino alcohol, can be achieved through established and modern organic synthesis routes. These methods often involve the formation of the core carbon skeleton followed by the introduction or modification of the amino and hydroxyl functional groups.

General Organic Synthesis Routes for Amino Alcohols

Amino alcohols are a crucial class of compounds in organic synthesis and medicinal chemistry. arkat-usa.orgdiva-portal.org General strategies for their synthesis often begin with precursors that already contain one of the desired functional groups. diva-portal.org Common approaches can be broadly categorized into two strategies: introducing the amino alcohol functionality onto a pre-existing carbon skeleton or forming a new carbon-carbon bond while simultaneously creating one or both of the stereogenic centers. diva-portal.org

One of the most direct methods involves the ring-opening of epoxides with an amine nucleophile. researchgate.net This aminolysis of epoxides can be catalyzed by various agents, including Lewis acids, to control regioselectivity. For instance, indium tribromide and iridium trichloride (B1173362) have been shown to efficiently catalyze the ring-opening of epoxides with amines under mild conditions. researchgate.net Another fundamental approach is the reduction of α-amino acids or their corresponding esters. researchgate.net This is a highly effective method, particularly when starting from the chiral pool of naturally occurring amino acids, which allows for the synthesis of enantiomerically pure amino alcohols. diva-portal.org Additionally, methods involving imine and oxime chemistry are also utilized to produce amino alcohols. researchgate.net

Modern synthetic developments have provided more diverse pathways. For example, thousands of enantioenriched 1,2-amino alcohols are commercially available or can be readily synthesized, serving as versatile building blocks for more complex molecules. acs.org Three-component reactions, such as the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, have been developed to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org

Targeted Reduction Strategies of Precursor Carbonyl Compounds

A primary and effective method for synthesizing alcohols is the reduction of carbonyl compounds. libretexts.org For this compound, a logical precursor would be an α-amino aldehyde or an α-amino ketone, such as 2-amino-3-methylhexanal or 3-methyl-1-hydroxyhexan-2-one followed by reductive amination. The reduction of the carbonyl group (aldehyde or ketone) to a hydroxyl group is a cornerstone of organic synthesis. libretexts.org

This transformation is most commonly achieved using complex metal hydride reagents. The two most prominent reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones to their corresponding alcohols. Its chemoselectivity allows it to reduce the carbonyl group without affecting other potentially reducible functional groups like esters or carboxylic acids. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org It can reduce aldehydes, ketones, carboxylic acids, and esters to primary alcohols. libretexts.org

The general mechanism for these reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. libretexts.org This is followed by a workup step, typically with a mild acid (H₃O⁺), to protonate the resulting alkoxide intermediate and yield the final alcohol. libretexts.org For the synthesis of this compound, the reduction of 2-amino-3-methylhexanal would be a direct route to the target compound.

| Reagent | Reactivity | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Mild; Reduces aldehydes & ketones | Protic (e.g., Ethanol, Methanol) | 0–25°C |

| Lithium Aluminum Hydride (LiAlH₄) | Strong; Reduces most carbonyls | Aprotic (e.g., THF, Et₂O) | Requires anhydrous conditions |

Asymmetric Synthesis of this compound and its Stereoisomers

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four possible stereoisomers. Accessing a single, specific stereoisomer requires asymmetric synthesis, a field focused on the selective production of one enantiomer or diastereomer.

Enantioselective Catalytic Hydrogenation and Reduction Methods

Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity. organicchemistrydata.org This technique typically involves the use of a transition metal catalyst (such as rhodium, ruthenium, or iridium) combined with a chiral ligand. organicchemistrydata.orgosti.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to preferentially form one enantiomer over the other.

For the synthesis of a specific stereoisomer of this compound, a suitable prochiral precursor, such as an α-amino-β,γ-unsaturated ester or a β-amino ketone, could be hydrogenated. Asymmetric transfer hydrogenation, which often uses isopropanol (B130326) or formic acid as the hydrogen source in the presence of a chiral ruthenium complex, is another highly effective method for the enantioselective reduction of ketones. organicchemistrydata.orgorganic-chemistry.org The development of catalysts like BINAP-Ru complexes has enabled the highly enantioselective hydrogenation of a wide range of ketones and β-keto esters. organicchemistrydata.org The direct asymmetric hydrogenation of prochiral α-amino ketones is a particularly valuable method for producing chiral β-amino alcohols. researchgate.net

Diastereoselective Synthesis via Aldol (B89426) Reactions and Related Transformations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that creates a β-hydroxy carbonyl compound. masterorganicchemistry.comwiley-vch.de When both the enolate and the aldehyde components have existing stereocenters, or when chiral auxiliaries are used, the reaction can proceed with high diastereoselectivity, allowing for control over the relative stereochemistry of the newly formed chiral centers.

To construct the carbon skeleton of this compound, a diastereoselective aldol reaction could be envisioned between an enolate derived from a butanal derivative and a chiral glycinate (B8599266) equivalent. A more common and predictable strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones. researchgate.net For example, an N-butanoyl oxazolidinone can be converted into its corresponding boron or titanium enolate and then reacted with an appropriate electrophile to set the stereocenter at the C3 position. Subsequent manipulation of the resulting product, including introduction of the amino group and reduction of the carbonyl, would lead to the desired amino alcohol. The choice of metal enolate (e.g., boron vs. titanium) can remarkably reverse the diastereoselectivity, providing access to either syn or anti aldol adducts from a single chiral auxiliary. researchgate.net

The stereochemical outcome of these reactions is often rationalized using the Zimmerman-Traxler transition state model, which predicts the geometry of the six-membered ring-like transition state. masterorganicchemistry.com

Stereoselective Transformations of Chiral Precursors

One of the most efficient strategies for asymmetric synthesis is to begin with a readily available, enantiomerically pure starting material from the "chiral pool." For the synthesis of a specific stereoisomer of this compound, the amino acid L-isoleucine is an ideal chiral precursor. L-isoleucine possesses the required (2S,3S) stereochemistry that matches one of the potential stereoisomers of the target molecule.

Enzymatic and Biocatalytic Pathways for Chiral Amino Alcohol Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical routes for producing chiral compounds. nih.gov Enzymes operate under mild conditions and can exhibit remarkable stereo- and regioselectivity, making them ideal for the synthesis of complex molecules like this compound. nih.govmdpi.com

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. Lipases are particularly common for this purpose, often used in the enantioselective acylation of racemic alcohols or amines. unipd.it

A notable application of this technique is the kilogram-scale preparation of (R)-2-amino-2-methylhexan-1-ol, a key component in the synthesis of the Toll-like receptor 8 (TLR8) agonist, selgantolimod. acs.org In this process, a hydrolase-catalyzed kinetic resolution of a racemic α,α-disubstituted amino ester is employed. The study emphasizes the importance of substrate design and pH control for the successful resolution of the unprotected amino ester derivative. acs.org

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired single enantiomer. This has been effectively demonstrated for β-azido alcohols, which are precursors to β-amino alcohols, by combining lipase-catalyzed resolution with a ruthenium catalyst for racemization. nih.govorganic-chemistry.org This chemoenzymatic DKR method has yielded enantiomerically pure acetates with up to 99% enantiomeric excess (ee) and 98% conversion. organic-chemistry.org

Different enzymes can be employed for resolution. For instance, a cyclohexylamine (B46788) oxidase (ArCHAO) has shown R-stereoselective deamination activity, enabling the kinetic resolution of racemic β-amino alcohols. researchgate.net Similarly, a robust ω-transaminase from Mycobacterium vanbaalenii (MVTA) has been used for the kinetic resolution of a variety of racemic β-amino alcohols, achieving >99% ee for the (R)-enantiomers at conversions between 50-62%. nih.gov

| Enzyme Class | Technique | Substrate Example | Key Findings | Reference |

| Hydrolase | Kinetic Resolution | Racemic 2-amino-2-methylhexyl acetate | Developed for robust, scalable synthesis of (R)-2-amino-2-methylhexan-1-ol. | acs.org |

| Lipase (B570770) (e.g., Candida antarctica lipase B) | Dynamic Kinetic Resolution | Racemic β-azido alcohols | Combination with Ru-catalyst for racemization affords pure acetates (>99% ee, up to 98% conversion). | organic-chemistry.orgacs.org |

| ω-Transaminase (MVTA) | Kinetic Resolution | Racemic β-amino alcohols | Affords (R)-β-amino alcohols with >99% ee and 50-62% conversion. | nih.gov |

| Cyclohexylamine Oxidase (ArCHAO) | Kinetic Resolution | Racemic β-amino alcohols | Demonstrates R-stereoselective deamination activity. | researchgate.net |

Asymmetric Amination and Reduction Mediated by Enzymes

The direct asymmetric synthesis of chiral amino alcohols from prochiral precursors is a highly efficient strategy. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (Tams) are pivotal in these transformations. nih.govfrontiersin.org

Engineered AmDHs, derived from amino acid dehydrogenases, facilitate the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the sole amine donor. frontiersin.org This approach is advantageous due to its high stereoselectivity (>99% ee) and the use of inexpensive reagents. frontiersin.org Research has focused on engineering these enzymes to improve their catalytic efficiency for industrial applications. frontiersin.org

Transaminases are also instrumental in producing chiral amino alcohols. They can be used in the asymmetric reductive amination of α-hydroxy ketones to produce (S)-β-amino alcohols with excellent enantiomeric excess (>99% ee) and high conversion rates (80-99%). nih.gov A robust (R)-selective ω-transaminase from Mycobacterium vanbaalenii (MVTA) has proven effective for this purpose, demonstrating high volumetric productivity in preparative-scale experiments. nih.gov

The combination of different enzyme classes can lead to powerful synthetic routes. For example, the reduction of ketones to chiral alcohols can be achieved with high yield and enantiomeric excess using strains of Rhodococcus. In one process, a ketone was converted to an alcohol intermediate for the drug atazanavir (B138) with a 99.3% yield and 99.9% ee after process optimization. mdpi.com These enzymatic reductions provide chiral alcohol synthons that can be further converted to amino alcohols.

Multi-Enzymatic Cascade Syntheses

One such strategy involves coupling a transketolase (TK) and a transaminase (TAm) reaction. nih.govucl.ac.uk The TK catalyzes an asymmetric carbon-carbon bond formation, and its product is then aminated by the TAm to create a chiral amino alcohol. ucl.ac.uk This approach has been used to synthesize (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT), a key pharmaceutical building block. nih.gov By using a continuous-flow microreactor system, researchers overcame inhibitory effects and achieved full conversion in the coupled enzyme cascade within two hours. nih.gov

Linear and divergent enzymatic cascades have also been developed for the synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine. acs.orgacs.org One pathway involved a two-step cascade where a chiral diol was first oxidized by an alcohol dehydrogenase and then aminated by a transaminase to yield enantiomerically pure 2-phenylglycinol. acs.org The addition of an alanine (B10760859) dehydrogenase made the process redox-self-sufficient. acs.org Such cascades exemplify how renewable materials can be converted into high-value chiral molecules with high atom economy. acs.org

Another example combines dioxygenases and decarboxylases in a one-pot procedure to synthesize aliphatic chiral β- and γ-amino alcohols from L-lysine. nih.gov The process involves the regio- and diastereoselective oxidation of an unactivated C-H bond, followed by decarboxylation that retains the newly formed stereocenter. nih.gov

Utilization of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are stoichiometric chiral agents that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. diva-portal.org

Design and Application of Amino Alcohol-Derived Chiral Auxiliaries

Chiral amino alcohols themselves are frequently used as precursors for chiral auxiliaries. researchgate.netacs.org They can be readily derived from natural sources like amino acids or terpenes. diva-portal.orgresearchgate.net These auxiliaries are often incorporated into cyclic systems, such as oxazolidinones or morpholinones, to enhance their steric directing effect. acs.orgnih.gov

For example, pseudoephedrine has been established as a practical acyclic chiral auxiliary. acs.org When converted to an amide, it can be alkylated with high diastereoselectivity (de 96-99%). Subsequent removal of the auxiliary yields highly enantiomerically enriched carboxylic acids or alcohols. acs.org

Amino alcohols derived from naturally occurring pinenes and limonene (B3431351) have also been designed as effective chiral directors. organic-chemistry.orgacs.orgresearchgate.net A pair of pseudo-enantiomeric amino alcohols derived from (-)-β-pinene demonstrated opposite enantiofacial selectivity in the addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with up to 99% ee. organic-chemistry.orgacs.org This strategy cleverly avoids the need for the expensive, unnatural enantiomer of the terpene precursor to access both enantiomers of the product. acs.org The spatial arrangement of the amino and alcohol groups in these auxiliaries is critical for influencing the stereoselectivity of the reaction. organic-chemistry.org

| Chiral Auxiliary Source | Auxiliary Type | Application | Stereoselectivity | Reference |

| (-)-β-Pinene | Bicyclic Amino Alcohols (2-MAP, 3-MAP) | Addition of dialkylzinc to aldehydes | Up to 99% ee, opposite enantiofacial selectivity | organic-chemistry.orgacs.org |

| Pseudoephedrine | Acyclic Amino Alcohol | Alkylation of amides | 96-99% de | acs.org |

| Limonene Oxide | Bicyclic Amino Alcohols | Addition of diethylzinc (B1219324) to benzaldehyde | Effective chiral auxiliaries | researchgate.net |

| Various Amino Alcohols | Oxazolidinones, Morpholinones, Lactams | General Asymmetric Synthesis | N/A | acs.orgnih.gov |

Metal-Complex Based Chiral Auxiliaries (e.g., Ni(II) Complexes)

The use of chiral Ni(II) complexes of Schiff bases has become a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids, which are direct precursors to α-amino alcohols. nih.govnih.gov This method typically involves a square-planar Ni(II) complex formed from a Schiff base derived from glycine (B1666218) or alanine and a chiral tridentate ligand, often based on proline. nih.govresearchgate.net

The Ni(II) complex acts as a chiral glycine equivalent. The metal center enhances the acidity of the glycine's α-protons, facilitating deprotonation and subsequent diastereoselective alkylation with various electrophiles. nih.gov The alkylation of these complexes often proceeds with high thermodynamic control, leading to excellent diastereoselectivity. nih.gov After the alkylation step, the complex is disassembled, typically with acid, to release the newly formed, enantiomerically enriched amino acid, and the chiral ligand can often be recovered and reused. nih.gov

This methodology is highly practical and scalable, allowing for the synthesis of tailor-made amino acids on a large scale. nih.govnih.gov It has been applied to a wide range of reactions, including alkylations, Mannich reactions, and Michael additions, providing access to structurally diverse amino acids. researchgate.netresearchgate.net For instance, the alkylation of a Ni(II) glycine complex with 1,1,1-trifluoro-2-iodoethane (B141898) has been used for the large-scale asymmetric synthesis of 2-amino-4,4,4-trifluorobutanoic acid. mdpi.com This demonstrates the power of the Ni(II) complex strategy for creating specific, non-canonical amino acids that can be subsequently reduced to the corresponding amino alcohols.

Influence of Auxiliary Structure on Stereochemical Outcome

The stereoselective synthesis of specific stereoisomers of this compound is a critical aspect of its application in fields requiring enantiomerically pure compounds, such as medicinal chemistry and materials science. smolecule.com One of the most effective strategies to control the stereochemical outcome of a reaction is the use of chiral auxiliaries. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directing the stereochemical course of a subsequent reaction before being removed. ethz.chdiva-portal.org The structure of the auxiliary plays a paramount role in determining the diastereoselectivity of the transformation.

The fundamental principle of auxiliary-controlled synthesis is to create a chiral environment that forces an incoming reagent to attack a prochiral center from a specific face. researchgate.net This is achieved through steric hindrance, where the bulky groups of the auxiliary block one side of the molecule, or through conformational rigidity, where the auxiliary locks the substrate into a specific orientation that exposes only one reaction pathway. core.ac.uk

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an α,β-unsaturated ester precursor could be reacted with a chiral amine to form a chiral enamine, or a carboxylic acid precursor could be converted into a chiral oxazolidinone, such as those famously developed by Evans. The subsequent stereoselective alkylation or reduction would be directed by the chiral auxiliary.

The effectiveness of a chiral auxiliary is dictated by several structural features:

Steric Bulk: Larger, more sterically demanding auxiliaries generally lead to higher diastereoselectivity by creating a more significant energy difference between the two possible transition states.

Conformational Rigidity: Auxiliaries that form rigid cyclic structures with the substrate are often highly effective as they minimize conformational ambiguity, leading to a more predictable stereochemical outcome.

Chelating Ability: The presence of heteroatoms (like oxygen or nitrogen) in the auxiliary can allow for chelation to a metal center in a reagent, further locking the transition state geometry and enhancing selectivity.

Amino acids and their derivatives are commonly employed as chiral auxiliaries due to their natural chirality and availability. researchgate.net For the synthesis of a β-amino alcohol like this compound, an auxiliary derived from an amino acid could be used to set the stereocenter at the C2 position. After the desired stereochemistry is established, the auxiliary is cleaved to yield the target molecule. researchgate.net

| Structural Feature | Influence on Stereoselectivity | Example Principle |

|---|---|---|

| Steric Hindrance | The auxiliary's bulky groups physically block one face of the prochiral center, directing reagent attack to the less hindered face. | Use of auxiliaries with large phenyl or tert-butyl groups. |

| Conformational Rigidity | The auxiliary forms a rigid cyclic intermediate (e.g., an oxazolidinone) with the substrate, locking its conformation. | Evans' oxazolidinone auxiliaries in asymmetric alkylation. |

| Chelation Control | Heteroatoms in the auxiliary coordinate with a metal-based reagent, creating a rigid, well-defined transition state. | Lewis acid-mediated additions to substrates with chelating auxiliaries. |

| Electronic Effects | The electronic properties of the auxiliary can influence the reactivity and stability of the transition states. | Electron-withdrawing or -donating groups on the auxiliary structure. |

Derivatization Strategies for this compound

Derivatization of this compound involves chemically modifying its primary amino (-NH₂) or hydroxyl (-OH) groups to produce new molecules with altered physical, chemical, or biological properties. These strategies are crucial for developing compounds tailored for specific molecular targets or for use as intermediates in more complex syntheses.

Synthesis of Functionalized Derivatives for Specific Molecular Targets

The functional groups of this compound provide convenient handles for derivatization. These modifications can enhance binding affinity to biological targets, improve pharmacokinetic properties, or introduce new functionalities.

N-Acylation and N-Alkylation: The primary amino group is a nucleophilic center that can be readily acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides. These modifications can modulate the basicity and hydrogen-bonding capability of the nitrogen atom, which is often critical for interaction with biological receptors or enzymes.

O-Esterification and O-Etherification: The primary hydroxyl group can be converted into an ester by reaction with carboxylic acids or their derivatives, or into an ether via reactions like the Williamson ether synthesis. These changes can alter the compound's polarity and lipophilicity, affecting its solubility and ability to cross cell membranes.

Cyclization: The amino and hydroxyl groups can be involved in intramolecular reactions to form heterocyclic structures, such as oxazolidines. These cyclic derivatives can serve as protected forms of the amino alcohol or as conformationally constrained analogs for structure-activity relationship (SAR) studies.

Formation of Chiral Ligands: As a chiral molecule, this compound and its derivatives can be used as ligands in asymmetric catalysis. smolecule.com For example, it can be incorporated into larger molecular scaffolds to create a chiral environment around a metal center, facilitating enantioselective transformations.

The synthesis of these derivatives often requires careful selection of reaction conditions and, if necessary, the use of protecting groups to ensure that modification occurs at the desired position.

| Derivative Type | Synthetic Reaction | Potential Application |

|---|---|---|

| N-Acetyl-2-amino-3-methylhexan-1-ol | Acylation with acetic anhydride | Modulating receptor binding, precursor for further synthesis |

| 2-(N,N-Dimethylamino)-3-methylhexan-1-ol | Reductive amination or reaction with methyl iodide | Altering basicity and pharmacological profile |

| 2-Amino-3-methylhexan-1-yl acetate | Esterification with acetyl chloride | Prodrug strategy, modifying lipophilicity |

| Oxazolidine derivative | Reaction with an aldehyde or ketone (e.g., formaldehyde) | Protecting group, conformationally restricted analog |

Regioselective and Stereoselective Transformations of Derivatives

When working with a bifunctional molecule like this compound, achieving regioselectivity—the selective reaction of one functional group in the presence of the other—is a key challenge. mdpi.com Furthermore, if new stereocenters are created during derivatization, controlling the stereoselectivity is also essential. beilstein-journals.org

Regioselectivity is typically achieved by exploiting the different reactivity of the amino and hydroxyl groups or by using protecting groups. dokumen.pub

pH Control: The nucleophilicity of the amino group is highly dependent on pH. At low pH, it is protonated (-NH₃⁺) and non-nucleophilic, allowing for selective reactions at the hydroxyl group. Conversely, under basic conditions, the amino group is a stronger nucleophile than the hydroxyl group for many electrophiles.

Protecting Groups: A common strategy is to selectively protect one group while the other is transformed. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group. This allows for a wide range of modifications to be performed on the free hydroxyl group. The Boc group can then be removed under acidic conditions to regenerate the amine.

Stereoselectivity in transformations of derivatives is crucial when the modification introduces a new chiral center.

Substrate Control: The existing stereocenters at C2 and C3 of this compound can influence the stereochemical outcome of a reaction at an adjacent position. This is known as diastereoselective substrate control.

Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For instance, the stereoselective reduction of a ketone derivative of this compound could be achieved using a chiral reducing agent like a CBS catalyst, leading to the formation of a specific diastereomeric alcohol. Similarly, enzymatic transformations often exhibit high levels of both regioselectivity and stereoselectivity. nih.gov

These selective transformations are fundamental to the synthesis of complex, stereochemically defined molecules derived from this compound for advanced applications. unifi.it

Structural Elucidation and Stereochemical Analysis of 2 Amino 3 Methylhexan 1 Ol

Advanced Spectroscopic Techniques for Structural Characterization

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive toolkit for piecing together the molecular puzzle of 2-amino-3-methylhexan-1-ol. Each technique offers unique insights, from the connectivity of the atomic framework to the nature of the functional groups present.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, which has multiple constitutional isomers and stereoisomers, NMR is indispensable for unambiguous identification. acs.org

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure. acs.org The carbon attached to the electronegative oxygen atom (C1) would be found significantly downfield, as would the carbon attached to the nitrogen atom (C2). The remaining alkyl carbons would resonate at higher field strengths. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) carbons. acs.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 3.4 - 3.7 | Multiplet | ~65 |

| C2 (-CH(NH₂)-) | 2.8 - 3.1 | Multiplet | ~58 |

| C3 (-CH(CH₃)-) | 1.5 - 1.8 | Multiplet | ~35 |

| C4 (-CH₂-) | 1.2 - 1.4 | Multiplet | ~29 |

| C5 (-CH₂-) | 1.2 - 1.4 | Multiplet | ~23 |

| C6 (-CH₃) | 0.8 - 1.0 | Triplet | ~14 |

| C3-CH₃ | 0.8 - 1.0 | Doublet | ~16 |

| -NH₂ | Variable (1.5 - 3.0) | Broad Singlet | N/A |

| -OH | Variable (2.0 - 4.0) | Broad Singlet | N/A |

| Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual values may vary based on solvent and experimental conditions. |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for differentiating isomers. longdom.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org For this compound, a COSY spectrum would show cross-peaks connecting the C1 protons to the C2 proton, the C2 proton to the C3 proton, the C3 proton to its attached methyl protons and the C4 protons, and so on along the carbon chain. This provides unambiguous confirmation of the molecule's bonding framework.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. rhizoclip.be This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the relative stereochemistry of the molecule by identifying protons that are close in space, regardless of whether they are bonded. For diastereomers of this compound, different spatial arrangements of the substituents on the C2 and C3 chiral centers would result in distinct NOESY correlation patterns, aiding in the assignment of relative configuration (e.g., syn vs. anti).

Because this compound is a chiral molecule, it exists as a pair of enantiomers for each diastereomer ((2R,3R) and (2S,3S); (2R,3S) and (2S,3R)). These enantiomers are indistinguishable in a standard (achiral) NMR environment. Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (CLSRs) are used to differentiate them. frontiersin.orgfrontiersin.org These reagents form transient, diastereomeric complexes with the enantiomers of the analyte. scilit.com These newly formed diastereomeric complexes are no longer mirror images and will have distinct NMR spectra, resulting in the splitting of signals for the previously equivalent enantiomers. researchgate.net The integration of these separated signals allows for the determination of the enantiomeric excess (ee) of the sample. frontiersin.org

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

For this compound (C₇H₁₇NO), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass (131.1310 g/mol ), which confirms the molecular formula. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. The pattern of these fragments is characteristic of the molecule's structure. For an amino alcohol, key fragmentation pathways include: libretexts.org

Alpha-cleavage: This is a dominant fragmentation pathway for both amines and alcohols. Cleavage of the C-C bond adjacent to the heteroatom is common.

Cleavage between C1 and C2 would lead to the formation of a [CH₂OH]⁺ ion at a mass-to-charge ratio (m/z) of 31. savemyexams.com

Cleavage between C2 and C3 could result in a [C₄H₈(NH₂)]⁺ fragment.

Loss of small molecules: The loss of water (H₂O) from the molecular ion can produce a peak at M-18 (m/z 113). The loss of ammonia (B1221849) (NH₃) is also possible, leading to a peak at M-17 (m/z 114).

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 114 | [C₇H₁₄O]⁺ | Loss of NH₃ |

| 113 | [C₇H₁₅N]⁺ | Loss of H₂O |

| 100 | [C₆H₁₄N]⁺ | Loss of CH₂OH |

| 88 | [C₅H₁₄N]⁺ | Alpha-cleavage (loss of propyl radical) |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage (loss of butyl radical) |

| 31 | [CH₃O]⁺ | Alpha-cleavage (loss of C₆H₁₄N radical) |

| Note: These represent plausible fragmentation pathways. The relative abundance of each fragment would depend on the ionization energy and the specific stereoisomer. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). docbrown.info The IR spectrum of this compound would be characterized by the distinct absorption bands of its alcohol and amine groups.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This band is a composite of the O-H stretching vibration from the alcohol group and the N-H stretching vibrations from the primary amine group. Hydrogen bonding contributes to the broadening of this peak.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the hexane (B92381) chain and methyl group.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1590-1650 cm⁻¹.

C-O Stretching: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1000-1085 cm⁻¹.

The collective IR data provides confirmatory evidence for the presence of the key functional groups defining the compound. researchgate.net

Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad, strong) | O-H Stretch, N-H Stretch | Alcohol, Primary Amine |

| 2850 - 3000 (strong) | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1590 - 1650 (medium) | N-H Bend (Scissoring) | Primary Amine |

| 1450 - 1470 (medium) | C-H Bend | Alkyl (CH₂, CH₃) |

| 1000 - 1085 (strong) | C-O Stretch | Primary Alcohol |

| Note: These are characteristic ranges. The exact position and shape of the peaks can be influenced by the molecular environment and sample phase (e.g., liquid film, KBr pellet). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Configuration Assignment

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and both its relative and absolute stereochemistry. For a chiral molecule like this compound, which has two stereocenters, single-crystal X-ray diffraction would be the gold standard for assigning the (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) configurations.

Crystal Structure Determination of this compound and its Derivatives

A thorough search of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD), yields no specific crystal structure data for this compound. While crystal structures for derivatives of other isomers, such as (R)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol, have been reported in patent literature, this information is not directly applicable to the title compound. The bulky pyridopyrimidine substituent dramatically influences the crystal packing and intermolecular interactions, meaning these findings cannot be extrapolated to infer the crystallographic properties of the much smaller, un-derivatized this compound.

Without experimental data, key crystallographic parameters remain unknown.

Table 1: Hypothetical Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only. Data is not available in published literature.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₇NO |

| Formula Weight | 131.22 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions (a, b, c, Å) | Not Determined |

| Unit Cell Angles (α, β, γ, °) | Not Determined |

| Volume (ų) | Not Determined |

| Z (molecules/unit cell) | Not Determined |

Analysis of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The analysis of crystal packing reveals the nature of intermolecular forces, such as hydrogen bonding, that govern the crystal lattice. For this compound, the presence of both an amino (-NH₂) and a hydroxyl (-OH) group suggests that hydrogen bonding would be a dominant feature in its crystal packing, likely forming extensive networks.

However, in the absence of any crystallographic studies on this compound, no definitive statements can be made about its potential polymorphs or the specifics of its crystal packing arrangement.

Chiral Chromatography and Other Separation Techniques for Enantiopurity Assessment

Given that this compound possesses two chiral centers, it can exist as four stereoisomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most common and effective technique for separating these enantiomers and diastereomers and assessing the enantiopurity of a sample.

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic glycopeptides, or Pirkle-type phases. The choice of the stationary phase and the mobile phase is crucial for achieving successful separation.

Despite the general principles, a specific, validated chiral HPLC method for the baseline separation of all four stereoisomers of this compound is not documented in the reviewed scientific literature. Developing such a method would require screening various combinations of chiral columns and mobile phase compositions to optimize selectivity and resolution.

Table 2: Illustrative Parameters for Chiral HPLC Method Development (Note: This table outlines typical parameters for method development and does not represent a validated method for the specific compound.)

| Parameter | Typical Conditions |

|---|---|

| Column (CSP) | e.g., Chiralpak AD-H, Chiralcel OD-H, Astec CHIROBIOTIC T |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine; Methanol (B129727)/Acetonitrile/Acetic Acid/Triethylamine |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if derivatized), ELSD, or Mass Spectrometry (MS) |

| Temperature | 20 - 40 °C |

Without experimental chromatograms, retention times (t_R), separation factors (α), and resolution values (R_s) for the stereoisomers of this compound remain undetermined.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

A comprehensive review of available scientific databases and scholarly articles reveals a significant gap in the public domain regarding detailed computational and theoretical investigations specifically focused on the chemical compound this compound. While general methodologies for the computational analysis of amino alcohols are well-established, specific research findings, data tables, and in-depth discussions pertaining to this particular molecule, as required by the detailed user-provided outline, are not present in the accessible literature.

The requested article structure necessitates precise data from quantum chemical calculations and molecular dynamics simulations. This includes specific values for molecular geometry, spectroscopic parameters, frontier molecular orbitals, and conformational energy minima directly related to this compound.

General principles of computational chemistry allow for a theoretical overview of how such studies would be conducted. For instance, Density Functional Theory (DFT) is a widely used method for determining the electronic structure and optimized geometry of molecules. Similarly, the prediction of NMR shielding constants and vibrational frequencies through computational methods is a standard practice to complement experimental data. Analyses such as Frontier Molecular Orbital (FMO) theory help in understanding chemical reactivity by examining the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), while Electrostatic Potential (ESP) maps visualize charge distribution. Furthermore, molecular dynamics simulations are employed to study the conformational landscape and dynamic behavior of flexible molecules like this compound.

However, the application of these theoretical principles to generate specific, validated data for this compound requires dedicated research that does not appear to be published in publicly indexed sources. The explicit references within the user's request, such as , , , and , suggest that such studies may exist in specialized journals or proprietary databases that are not accessible through standard search tools.

Without access to these specific sources, it is not possible to construct the requested scientifically rigorous article with detailed research findings and data tables for this compound. Any attempt to do so would involve extrapolation from other compounds, leading to inaccuracies and failing to meet the strict requirements of the user's instructions. Therefore, the generation of the specified article cannot be completed at this time.

Computational and Theoretical Investigations of 2 Amino 3 Methylhexan 1 Ol

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. For 2-Amino-3-methylhexan-1-ol, with its polar amino and hydroxyl functional groups, hydrogen bonding is expected to be a dominant factor in its crystal packing. Computational tools offer a powerful means to dissect these interactions.

In the crystalline form of this compound, the amine (-NH₂) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. This dual capability allows for the formation of extensive hydrogen-bonding networks, which are crucial in stabilizing the crystal lattice. Typically, in related amino alcohols, the nitrogen and oxygen atoms participate in a variety of hydrogen bonds, such as O—H⋯N, N—H⋯O, and O—H⋯O. iucr.orgmdpi.com

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Expected Significance |

| Hydroxyl Group (-OH) | Amino Group (-NH₂) | Intermolecular Hydrogen Bond | High |

| Amino Group (-NH₂) | Hydroxyl Group (-OH) | Intermolecular Hydrogen Bond | High |

| Hydroxyl Group (-OH) | Hydroxyl Group (-OH) | Intermolecular Hydrogen Bond | Moderate |

| Amino Group (-NH₂) | Amino Group (-NH₂) | Intermolecular Hydrogen Bond | Low to Moderate |

This table is a hypothetical representation based on the functional groups present in this compound and general principles of hydrogen bonding in similar structures.

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a valuable computational tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. iucr.orgnih.goviucr.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize the frequency of different types of atomic contacts. For amino alcohols, these plots typically show that H⋯H interactions are the most abundant, a consequence of the high number of hydrogen atoms in the structure. iucr.orgnih.gov Other significant interactions include O⋯H/H⋯O and N⋯H/H⋯N contacts, which correspond to the hydrogen bonds, as well as weaker C⋯H/H⋯C interactions. iucr.orgnih.goviucr.orgerciyes.edu.tr

Reduced Density Gradient (RDG) analysis, a technique based on the electron density and its derivatives, complements Hirshfeld analysis by visualizing non-covalent interactions in real space. nih.govarxiv.orgrsc.orgresearchgate.net RDG plots can distinguish between strong attractive interactions like hydrogen bonds (typically shown as blue regions), weak van der Waals forces (green regions), and repulsive steric clashes (red regions). arxiv.orgresearchgate.netmdpi.com This method is particularly useful for identifying and characterizing both intramolecular and intermolecular hydrogen bonds. arxiv.orgrsc.org

Table 2: Expected Contributions of Interatomic Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Expected Percentage Contribution |

| H⋯H | High |

| O⋯H/H⋯O | Significant |

| N⋯H/H⋯N | Significant |

| C⋯H/H⋯C | Moderate |

| Other (e.g., C⋯C, N⋯C) | Low |

This table is a conceptual representation based on findings for structurally similar amino alcohols. iucr.orgnih.goviucr.orgerciyes.edu.tr

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a powerful platform for investigating the pathways and energetics of chemical reactions. For a molecule like this compound, theoretical calculations can be employed to explore potential reaction mechanisms, identify transition states, and determine activation energies. cdnsciencepub.comacs.org

For example, in reactions involving the amino and hydroxyl groups, such as substitution or rearrangement reactions, computational methods like Density Functional Theory (DFT) can map out the potential energy surface. cdnsciencepub.comnih.gov This allows for the comparison of different possible mechanistic pathways, helping to determine the most likely route for a given transformation. cdnsciencepub.comacs.orgresearchgate.net

A common application is the study of reactions where the amino alcohol acts as a nucleophile. Computational models can elucidate the role of the nitrogen or oxygen atom in the reaction, including the potential for intramolecular catalysis or the influence of stereochemistry on the reaction outcome. cdnsciencepub.comchinesechemsoc.org By calculating the energies of intermediates and transition states, researchers can predict reaction kinetics and selectivity, offering insights that can guide experimental work. acs.orgnih.gov

Applications of 2 Amino 3 Methylhexan 1 Ol in Asymmetric Catalysis

2-Amino-3-methylhexan-1-ol as a Chiral Ligand Precursor

Chiral amino alcohols are a cornerstone in the synthesis of privileged ligands for asymmetric catalysis. Their ability to form stable complexes with a wide range of transition metals has led to their use in numerous enantioselective reactions. The branched alkyl structure of this compound can provide the necessary steric hindrance to create a well-defined chiral environment around a metal center, which is crucial for effective stereochemical control. smolecule.com

The synthesis of chiral ligands from amino alcohols is a well-established strategy in medicinal and materials chemistry. rsc.orgsmolecule.com These ligands often feature bidentate or tridentate coordination motifs, which enhance the stability and catalytic activity of the resulting metal complexes. For instance, C2-symmetric bis(oxazolines) are a prominent class of chiral ligands that have been successfully employed in a multitude of catalytic asymmetric reactions. nih.gov These are typically synthesized from chiral amino alcohols. Similarly, N,N'-dioxide ligands, which can be readily prepared from amino acids and amines, have been shown to form effective catalysts with a variety of metal ions for asymmetric transformations. rsc.org

While specific examples of metal complexes derived directly from this compound are not prevalent in the reviewed literature, the general synthetic routes are applicable. The amino and hydroxyl groups can be readily converted into oxazoline (B21484) or other heterocyclic structures, or used to form Schiff bases, which can then be complexed with metals such as copper, rhodium, iridium, or palladium. The resulting complexes would possess a chiral pocket, the geometry of which is dictated by the stereochemistry of the original this compound molecule.

Metal complexes bearing chiral ligands derived from amino alcohols are instrumental in a wide array of enantioselective catalytic reactions. mdpi.com These reactions are fundamental to modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. The role of the chiral ligand is to control the spatial orientation of the reactants as they approach the metal's active site, thereby favoring the formation of one enantiomer over the other. nih.gov

The effectiveness of such catalysts is often evaluated by the enantiomeric excess (e.e.) of the product, which quantifies the degree of stereoselectivity. For example, chiral pyridine-2,6-bisoxazoline (pybox) ligands, synthesized from chiral amino alcohols, form tridentate complexes with various metals and have proven to be highly effective in asymmetric catalysis, including Negishi cross-couplings. orgsyn.org Similarly, chiral N,N'-dioxide-metal complexes have been shown to catalyze over forty types of asymmetric reactions with excellent control of regioselectivity, diastereoselectivity, and enantioselectivity. rsc.org Given these precedents, it is highly probable that ligands derived from this compound would be effective in similar transformations.

Asymmetric Reduction Reactions Facilitated by this compound Derivatives

The asymmetric reduction of prochiral ketones and imines is a critical transformation for the synthesis of chiral secondary alcohols and amines, respectively. Catalysts derived from chiral β-amino alcohols have demonstrated remarkable success in this area. One of the most notable examples is the use of oxazaborolidine catalysts, which are typically generated in situ from a chiral amino alcohol and a borane (B79455) source. mdpi.com These catalysts have been successfully used in the asymmetric reduction of aryl-alkyl ketones, yielding alcohols with high enantiomeric excesses. mdpi.com

For instance, research on 2-amino-apopinan-3-ol, a structurally related bicyclic amino alcohol, has shown that its derived oxazaborolidine catalyst can reduce various substituted acetophenones with high enantioselectivities. mdpi.com The proposed mechanism involves the formation of a complex where the ketone coordinates to the boron atom in a sterically controlled manner, allowing for selective hydride transfer to one face of the carbonyl group. mdpi.com

Another powerful method is asymmetric transfer hydrogenation (ATH), which typically employs a transition metal complex with a chiral ligand and a hydrogen donor like isopropanol (B130326). mdpi.com Ruthenium complexes with PHOX (phosphine-oxazoline) ligands, which can be synthesized from amino alcohols, have been shown to be highly effective in the ATH of ketones. mdpi.com In one study, various aryl-alkyl ketones were reduced with high yields and enantiomeric excesses using a Ru-PHOX catalyst derived from a pinene-based amino alcohol. mdpi.com While direct data for this compound derivatives in these reactions is scarce, the established success of similar structures strongly suggests their potential. A study on the asymmetric reduction of ketones and oxime ethers using reagents prepared from borane and chiral α,α-diphenyl β-amino alcohols reported very high enantioselectivities (around 90% e.e.) when using auxiliaries like (2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanol. rsc.org

Below is a table summarizing the results of asymmetric transfer hydrogenation of various ketones using a Ru-PHOX catalyst derived from a related amino alcohol, illustrating the potential efficacy of such systems.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (e.e., %) |

| Acetophenone | 1-Phenylethanol | 98 | 90 |

| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 95 | 88 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 96 | 85 |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 92 | 92 |

Table adapted from studies on related PHOX ligands to illustrate potential applications. mdpi.com

Applications in Stereoselective Carbon-Carbon Bond Formation (e.g., Asymmetric Addition Reactions)

The formation of carbon-carbon bonds in a stereoselective manner is a central theme in organic synthesis. nih.govnih.gov Chiral ligands derived from amino alcohols play a pivotal role in a variety of these transformations, including asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations. The chiral metal complex acts as a Lewis acid to activate the substrate and provides a chiral environment to control the stereochemical outcome of the reaction.

While specific applications of this compound in this context are not widely reported, the principles established with similar chiral ligands are applicable. For instance, copper(II) complexes with chiral bis(oxazoline) ligands are effective catalysts for asymmetric Diels-Alder reactions. nih.gov Organocatalysis, which uses small organic molecules as catalysts, also offers numerous possibilities. For example, α,α-diarylprolinol silyl (B83357) ethers, which share structural motifs with derivatives of amino alcohols, have been shown to be general organocatalysts for the α-functionalization of aldehydes, leading to the stereoselective formation of C-C, C-N, C-F, C-Br, and C-S bonds with excellent enantioselectivities. nih.gov

The potential utility of this compound as a chiral auxiliary in these reactions is also significant. sigmaaldrich.com By temporarily attaching the chiral auxiliary to a substrate, it can direct the stereochemical course of a subsequent C-C bond-forming reaction. After the reaction, the auxiliary can be cleaved and recycled.

Use in Biocatalytic Processes for Chiral Molecule Production

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a rapidly growing field that offers many advantages, including high selectivity and mild reaction conditions. nih.gov Enzymes such as transaminases, keto reductases, and amine dehydrogenases are particularly useful for the synthesis of chiral amines and amino alcohols. frontiersin.orgwhiterose.ac.uk

While the direct use of this compound in a biocatalytic process as a substrate or product is not extensively documented, there are several potential avenues for its involvement. For example, amine dehydrogenases have been shown to be effective for the synthesis of short-chain chiral amines and amino alcohols through the reductive amination of the corresponding ketones. frontiersin.orgwhiterose.ac.uk It is conceivable that a keto-precursor to this compound could be a substrate for such an enzyme, leading to its enantioselective synthesis.

Furthermore, biocatalytic methods are employed for the production of non-canonical amino acids, which are valuable building blocks in drug discovery. nih.govmdpi.com The structural motif of this compound could potentially be incorporated into such biocatalytic cascades. One-pot sequential enzymatic reactions have been developed for the synthesis of N-substituted 1,2-amino alcohols from simple aldehydes and amines, demonstrating the power of biocatalysis in creating complex chiral molecules. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Stereoselective Synthetic Methods for 2-Amino-3-methylhexan-1-ol

The synthesis of chiral vicinal amino alcohols has been a major focus in synthetic chemistry, leading to the development of numerous efficient strategies. rsc.org Future research on this compound will likely concentrate on creating novel, efficient, and environmentally benign stereoselective synthetic routes. The key challenge lies in precisely controlling the two adjacent stereocenters.

Current advanced strategies for analogous compounds that could be adapted include:

Asymmetric (Transfer) Hydrogenation: This involves the reduction of α-amino ketones or related precursors using chiral catalysts. Catalytic hydrogenation is considered a green and efficient method for preparing chiral amino alcohols, although it can require high pressure and temperature. jocpr.com

Asymmetric Aminohydroxylation: This method introduces both the amino and hydroxyl groups across a double bond in a precursor molecule in a single, stereocontrolled step.

Biocatalysis: The use of enzymes offers a highly sustainable and selective approach. Engineered amine dehydrogenases (AmDHs), for instance, have been successfully used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia (B1221849) to produce chiral vicinal amino alcohols with excellent conversion rates and enantiomeric excess. nih.govacs.org This approach is particularly desirable as it operates under mild conditions. nih.govfrontiersin.org

Future efforts should aim to develop catalytic systems with high turnover numbers, broad substrate scope, and the ability to operate under mild, sustainable conditions (e.g., using water as a solvent and avoiding heavy metal catalysts). The development of continuous-flow reactor systems for enzymatic synthesis could also offer a path to process intensification and optimization. nih.gov

| Synthetic Strategy | Potential Precursor for this compound | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | 1-hydroxy-3-methylhexan-2-one | High atom economy, potential for high stereoselectivity. rsc.orgjocpr.com | Development of novel, non-precious metal catalysts (e.g., iron, copper). |

| Asymmetric Aminohydroxylation | 3-methylhex-1-ene derivatives | Direct formation of the amino alcohol moiety in one step. nih.gov | Improving regioselectivity and enantioselectivity for aliphatic substrates. |

| Ring-Opening of Chiral Epoxides | (2,3)-epoxy-3-methylhexane | Predictable stereochemical outcome based on epoxide stereochemistry. rsc.org | Use of greener nucleophiles and catalytic systems. |

| Biocatalytic Reductive Amination | 1-hydroxy-3-methylhexan-2-one | High enantioselectivity (>99% ee), mild reaction conditions, sustainable. acs.orgfrontiersin.org | Engineering AmDHs for enhanced activity and stability; cofactor regeneration systems. |

Advanced Computational Approaches for Structure-Reactivity and Structure-Function Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. For this compound, advanced computational methods can offer profound insights into its properties and potential applications.

Future computational studies could include:

Quantum Chemistry Calculations (e.g., DFT): These methods can be used to accurately predict the molecule's three-dimensional structure, conformational preferences, and electronic properties. This information is fundamental for understanding its reactivity and interactions with other molecules, such as biological receptors or metal catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound over time, providing insights into its dynamics in different environments (e.g., in solution or bound to a protein). This is crucial for understanding its role as a ligand or its metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound and its derivatives are explored for specific biological or catalytic activities, QSAR studies can be employed. imist.ma By correlating structural descriptors with observed activity, these models can predict the potency of new, unsynthesized analogs, guiding the design of more effective compounds. imist.ma

| Computational Method | Objective | Predicted Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, bond energies, HOMO/LUMO energies, reaction transition states. | Rational design of synthetic routes and catalysts. |

| Molecular Dynamics (MD) | Simulate conformational behavior and interactions. | Conformational landscape, solvation effects, binding free energies. | Understanding ligand-receptor interactions and catalytic mechanisms. |

| QSAR | Correlate structure with function. | Predicted biological activity or catalytic efficiency of derivatives. | Accelerated discovery of analogs with improved performance. |

| Docking Simulations | Predict binding modes to target proteins. | Binding affinity, orientation in an active site, key intermolecular interactions. | Hypothesis generation for biological targets or enzymatic modification. |

Exploration of New Catalytic and Material Applications

Chiral amino alcohols are widely recognized for their utility as ligands in asymmetric catalysis. sioc-journal.cnpolyu.edu.hk The structural arrangement of the amino and hydroxyl groups in this compound allows it to act as an effective bidentate ligand, coordinating to a metal center to create a chiral environment that can influence the stereochemical outcome of a reaction.

Future research should explore the application of this compound and its derivatives as:

Chiral Ligands/Catalysts: A primary area of investigation would be its use in well-established asymmetric transformations, such as the addition of organozinc reagents to aldehydes, asymmetric reductions, and aldol (B89426) reactions. polyu.edu.hkrsc.org The specific steric and electronic properties conferred by the 3-methylhexyl group could offer unique selectivity compared to existing ligands.

Polymer-Supported Catalysts: Immobilizing the amino alcohol onto a solid support, such as a polystyrene resin, could lead to the development of recyclable and reusable catalysts, enhancing the sustainability of catalytic processes. acs.org

Functional Materials: The incorporation of chiral units like this compound into polymers or metal-organic frameworks (MOFs) could lead to new materials with unique chiroptical properties, useful in chiral recognition, separation science, or stereoselective sensing.

Investigation of Biosynthetic Pathways and Metabolic Roles (Non-Human)

While there is no known natural source of this compound, the study of its potential biosynthesis and metabolism in microorganisms is a compelling area for future research. Amino acids and their derivatives play a multitude of roles in microbial metabolism, growth, and cell-to-cell communication. mdpi.commdpi.com

Key research questions to be addressed include:

Engineered Biosynthesis: Could microorganisms like E. coli be engineered to produce this compound? This would likely involve identifying or engineering an amine dehydrogenase or a similar enzyme capable of acting on a suitable α-hydroxy ketone precursor. frontiersin.org Success in this area would provide a sustainable, fermentation-based production route.

Metabolic Fate in Microorganisms: Investigating how various microorganisms metabolize this compound can reveal novel enzymatic pathways. Studies on other simple amino alcohols in bacteria like Erwinia have shown that metabolism can proceed via phosphorylation by an amino alcohol kinase, followed by cleavage by a phospho-lyase to yield an aldehyde. nih.govscispace.com Similar pathways could exist for the degradation of this compound, potentially yielding novel enzymes of interest for biocatalysis.

Understanding these pathways could not only provide green manufacturing routes but also reveal new biological functions and enzymatic tools.

Q & A

Basic: What synthetic routes are most reliable for producing 2-Amino-3-methylhexan-1-ol with high enantiomeric purity?

Methodological Answer:

- Reductive Amination : Use ketone precursors (e.g., 3-methylhexan-1-one) with ammonia/amines under hydrogenation conditions (e.g., Pd/C or Raney Ni). Monitor stereoselectivity via chiral HPLC .

- Chiral Resolution : Post-synthesis, employ diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization. Validate purity via polarimetry and NMR .

- Key Reagents : Lithium aluminum hydride (LiAlH) for selective reduction; chiral auxiliaries like (R)- or (S)-BINOL for asymmetric induction .

Basic: How to characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- Spectroscopy :

- and NMR: Assign peaks using DEPT-135 and COSY for coupling patterns (e.g., distinguishing -NH and -OH protons) .

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals) .

- Chromatography : Chiral GC or HPLC with β-cyclodextrin columns to confirm enantiomeric excess (>95%) .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Controlled Degradation Studies :

- Mitigation : Buffer optimization (pH 6–8) and inert atmosphere storage to minimize hydrolysis/oxidation .

Advanced: What computational tools predict reaction pathways for optimizing this compound synthesis?

Methodological Answer:

- Retrosynthesis AI : Utilize template-based models (e.g., Reaxys or Pistachio) to prioritize routes with minimal side reactions (e.g., over-reduction or racemization) .

- DFT Calculations : Simulate transition states (Gaussian 16) to evaluate enantioselectivity in asymmetric catalysis steps .

- Validation : Cross-check predicted pathways with experimental yields and selectivity data .

Basic: How to mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

- Safety Protocols :

- Use corrosion-resistant reactors (glass-lined steel) for reactions involving SOCl or PBr .

- Install chemical fume hoods (≥100 ft/min airflow) and wear impervious gloves (e.g., nitrile) during amine handling .

- Waste Management : Neutralize acidic/byproduct streams with CaCO before disposal .

Advanced: How to design experiments to analyze the compound’s biological interactions without FDA-approved assays?

Methodological Answer:

- In Silico Screening : Dock this compound into protein targets (e.g., GPCRs) using AutoDock Vina; validate with SPR binding assays .

- Custom Assays : Develop enzyme inhibition protocols (e.g., fluorogenic substrates for hydrolases) with negative controls (e.g., DMSO-only) .

- Ethical Compliance : Adhere to non-therapeutic research guidelines; avoid in vivo testing without institutional approval .

Basic: What analytical methods quantify trace impurities in this compound batches?

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/HO gradient) with ESI+ detection; compare against impurity libraries (e.g., m/z 130.1 for diastereomers) .

- Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent hydrolysis during storage .

Advanced: How to address conflicting NMR and mass spectrometry data in structural validation?

Methodological Answer:

- Hypothesis Testing :

- Re-run NMR with higher field strength (600 MHz+) and -labeling to resolve -NH signal overlaps .

- Perform HRMS (Orbitrap) to confirm molecular ion (e.g., [M+H] = 132.1386) and rule out adducts .

- Collaborative Analysis : Share raw data with platforms like NMReDATA for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.